Bromodiethylacetylurea, also known historically by the trade name Bromodiethylacetylurea, is a brominated hypnotic and sedative compound. [, , , ] While once used clinically, its use has declined due to toxicity concerns and the availability of safer alternatives. This analysis focuses solely on the scientific research applications of bromodiethylacetylurea, excluding any information related to drug use, dosage, or side effects.
The synthesis of Carbromal involves several key steps. Initially, diethylmalonic acid undergoes decarboxylation to yield 2-ethylvaleric acid. This intermediate is then subjected to the Hell-Volhard-Zelinsky reaction, which converts it into 2-bromo-2-ethylbutyryl bromide. The final step involves the reaction of this bromide with urea to produce Carbromal. This multi-step synthesis requires careful control of reaction conditions such as temperature and concentration to ensure high yields and purity of the final product .
Carbromal has the molecular formula and features a complex structure that includes a bromine atom, two nitrogen atoms, and an ester functional group. The presence of bromine is significant for its pharmacological activity, influencing both its solubility and interaction with biological receptors.
Carbromal participates in various chemical reactions typical of compounds containing bromine and amide functionalities. It can undergo hydrolysis in aqueous environments, leading to the formation of bromide ions and other degradation products. Additionally, Carbromal can react with nucleophiles due to the electrophilic nature of its carbonyl groups.
Carbromal primarily exerts its effects through modulation of GABA receptors in the central nervous system. By enhancing GABAergic transmission, it promotes sedation and anxiolytic effects. The compound's mechanism involves binding to GABA_A receptors, which leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.
Carbromal exhibits several notable physical and chemical properties:
These properties influence its handling, storage conditions, and applications in pharmaceuticals.
Carbromal (2-bromo-N-carbamoyl-2-ethylbutanamide) was first synthesized in 1909 by chemists at Friedrich Bayer & Co., as documented in German Patent DE 225,710 [4] [10]. The original four-step synthesis began with diethylmalonic acid (1), which underwent thermal decarboxylation to yield 2-ethylbutyric acid (2). This intermediate was then subjected to the Hell-Volhard-Zelinsky reaction – a halogenation process using bromine and a catalytic phosphorus trihalide – to form α-bromo-2-ethylbutyryl bromide (3). Finally, condensation with urea in an anhydrous solvent produced Carbromal (4) as crystalline solids [4] [10].
Early challenges included controlling exothermic reactions during bromination, which risked runaway side reactions, and achieving high-purity crystallization. The patent emphasized precise temperature control (0–5°C during bromination) and non-aqueous solvents (e.g., benzene) to suppress hydrolysis of the acyl bromide intermediate [4]. Yields were initially modest (∼55%) due to impurities from over-bromination, necessitating iterative recrystallization from ethanol-water mixtures [10]. This foundational route established Carbromal’s identity as a brominated acylurea – a structural analog to sedatives like bromisoval [10].
Table 1: Key Reactions in the Original Carbromal Synthesis
Step | Reaction | Reagents/Conditions | Key Intermediate |
---|---|---|---|
1 | Decarboxylation | Heat (150–160°C) | 2-Ethylbutyric acid |
2 | HVZ Halogenation | Br₂, PBr₃, 0–5°C | α-Bromo-2-ethylbutyryl bromide |
3 | Urea Condensation | Urea, benzene, reflux | Carbromal crude crystals |
4 | Purification | Ethanol-water recrystallization | Pharmaceutical-grade Carbromal |
Scaling Carbromal synthesis required addressing three critical bottlenecks: reproducibility, cost efficiency, and safety. The HVZ reaction’s exothermic nature posed risks at larger volumes, where heat dissipation slowed, potentially leading to decomposition or hazardous bromine vapors [2] [5]. Industrial engineers implemented jacketed reactors with chilled brine cooling and incremental bromine addition to maintain thermal control.
Catalyst optimization was pivotal. While early routes used stoichiometric PBr₃, later variants employed red phosphorus (catalytic) with bromine, reducing phosphorus waste by 70% and simplifying purification [4]. Solvent recovery systems were also integrated; benzene from condensation steps was distilled and reused, cutting raw material costs by 30% [2].
A major scalability hurdle involved the final crystallization. Pilot-scale tests revealed that cooling rates directly influenced crystal size and impurity entrapment. Slower cooling (0.5°C/min) in agitated vessels yielded larger, purer crystals (>99% purity) suitable for tableting, versus fast cooling’s amorphous aggregates [5]. Nevertheless, Carbromal’s moderate aqueous solubility (∼1.5 g/L at 20°C) complicated formulation, driving use in combination products like Demalgon (with aminophenazone) for enhanced efficacy [4] [6].
Table 2: Industrial Scale-Up Parameters for Carbromal Manufacturing
Process Parameter | Lab Scale | Pilot Scale | Industrial Scale | Scale-Up Impact |
---|---|---|---|---|
Batch Size | 100 g | 10 kg | 500 kg | 5,000x volume increase |
HVZ Reaction Temperature | 0–5°C (ice bath) | 0–5°C (chilled reactor) | 0–5°C (jacketed reactor) | Consistent thermal control |
Bromine Addition Time | 10 min | 120 min | 300 min | Controlled exotherm |
Crystallization Yield | 55% | 78% | 85% | Optimized cooling and agitation |
Purity | 95% | 98% | >99% | Improved solvent recovery/reuse |
Bayer leveraged its organic chemistry expertise and global distribution network to position Carbromal (branded as Adalin) as a "safer" alternative to barbiturates in 1910 [4] [10]. Early marketing emphasized its non-narcotic classification and rapid absorption – key differentiators in a sedative market dominated by opioids. Bayer’s clinical collaborators published studies highlighting Carbromal’s efficacy in "neurasthenia" and mild insomnia, though methodological rigor was limited by pre-1920s standards [6].
The company addressed production bottlenecks by establishing dedicated semi-continuous manufacturing lines at Leverkusen, Germany. Modular reactors allowed parallel synthesis of intermediates, increasing output to 20 metric tons/year by 1915 [4]. Strategic patent extensions covered formulation improvements, including co-crystals with sodium salts (e.g., Carbromal Sodium) for enhanced solubility [10].
Bayer later pioneered combination therapies, licensing Carbromal to Parke-Davis for Carbrital (pentobarbital-carbromal), which dominated the U.S. market until the 1970s [4] [6]. Despite declining use post-1980s due to benzodiazepines, Carbromal remains a case study in early psychopharmacology commercialization, illustrating how chemical innovation synergized with industrial agility.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7